molecular formula C7H8BrNS2 B1532725 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine CAS No. 1250577-49-1

2-(4-Bromothiophen-2-yl)-1,3-thiazolidine

Cat. No.: B1532725
CAS No.: 1250577-49-1
M. Wt: 250.2 g/mol
InChI Key: NEIKFCSXENYFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromothiophen-2-yl)-1,3-thiazolidine is a heterocyclic compound that contains both a bromothiophene and a thiazolidine ring

Mechanism of Action

The mode of action of a compound depends on its specific interactions with biological targets such as proteins or enzymes. These interactions can lead to changes in the activity of the target, which can then affect various biochemical pathways within the cell .

Pharmacokinetics refers to how the body affects a drug, including processes of absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetic properties of a compound can greatly influence its bioavailability, or the extent to which the drug reaches its site of action .

The result of a compound’s action can vary widely depending on its specific mechanism of action and the biochemical pathways it affects. This can range from inhibiting the growth of bacteria or cancer cells, to reducing inflammation or pain .

The action environment of a compound refers to the conditions under which the compound is most effective. This can include factors such as pH, temperature, and the presence of other molecules or ions .

Biochemical Analysis

Biochemical Properties

2-(4-Bromothiophen-2-yl)-1,3-thiazolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience to oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and RNA, which can lead to changes in gene expression . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound has also been shown to interact with transcription factors, influencing the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained modulation of cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and promote cell survival . At higher doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, with specific dosages required to achieve desired therapeutic outcomes without inducing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized into various intermediates, which can further interact with other biomolecules and affect metabolic flux. The presence of cofactors such as NADPH is essential for the proper metabolism of this compound, influencing its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with thiazolidine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiolate (KSR) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-1,3-thiazolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Similar Compounds

    4-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine.

    Thiazolidine: The core structure that, when combined with 4-bromothiophene-2-carbaldehyde, forms the target compound.

    2-(4-Bromophenyl)-1,3-thiazolidine: A structurally similar compound with a bromophenyl group instead of a bromothiophene group.

Uniqueness

This compound is unique due to the presence of both a bromothiophene and a thiazolidine ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new materials and therapeutic agents.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS2/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIKFCSXENYFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine
Reactant of Route 2
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine
Reactant of Route 3
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine
Reactant of Route 4
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine
Reactant of Route 5
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine
Reactant of Route 6
2-(4-Bromothiophen-2-yl)-1,3-thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.